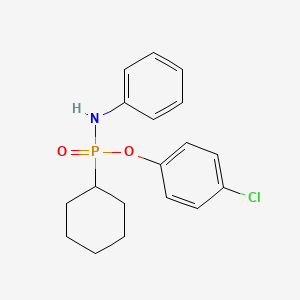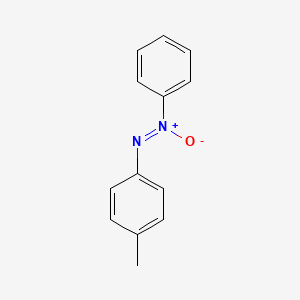
Diazene, (4-methylphenyl)phenyl-, monooxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (4-methylphenyl)phenyl-, monooxide is an organic compound with the molecular formula C13H12N2O It is a derivative of azobenzene, where one of the phenyl groups is substituted with a 4-methylphenyl group and the nitrogen-nitrogen double bond is oxidized to form a monooxide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (4-methylphenyl)phenyl-, monooxide typically involves the oxidation of the corresponding azobenzene derivative. One common method is the oxidation of (4-methylphenyl)phenyl diazene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of oxidizing agent and solvent, as well as the reaction temperature and time, are critical factors in the industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form dioxides or other oxidized derivatives.
Reduction: It can be reduced back to the corresponding azobenzene derivative using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl or 4-methylphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, organic solvents (dichloromethane, acetonitrile), room temperature.
Reduction: Sodium borohydride, hydrogen gas, catalysts (palladium on carbon), organic solvents (ethanol, methanol).
Substitution: Electrophiles (halogens, nitro groups), catalysts (Lewis acids), organic solvents (chloroform, benzene).
Major Products:
Oxidation: Dioxides, other oxidized derivatives.
Reduction: Azobenzene derivatives.
Substitution: Substituted phenyl or 4-methylphenyl derivatives.
Scientific Research Applications
Diazene, (4-methylphenyl)phenyl-, monooxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diazene, (4-methylphenyl)phenyl-, monooxide involves its interaction with molecular targets through its nitrogen-nitrogen double bond and phenyl groups. The compound can undergo redox reactions, participate in electron transfer processes, and form complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Azobenzene: The parent compound with a nitrogen-nitrogen double bond and two phenyl groups.
Diazene, (4-methoxyphenyl)phenyl-: A derivative with a 4-methoxyphenyl group instead of a 4-methylphenyl group.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: A compound with two 4-methoxyphenyl groups and an oxidized nitrogen-nitrogen double bond.
Uniqueness: Diazene, (4-methylphenyl)phenyl-, monooxide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The monooxide functional group also adds to its distinct properties, making it different from other azobenzene derivatives.
Properties
CAS No. |
120918-39-0 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(4-methylphenyl)imino-oxido-phenylazanium |
InChI |
InChI=1S/C13H12N2O/c1-11-7-9-12(10-8-11)14-15(16)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
LOUNBGKTTREKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)
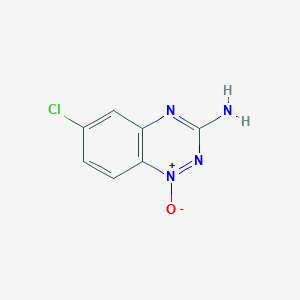
![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
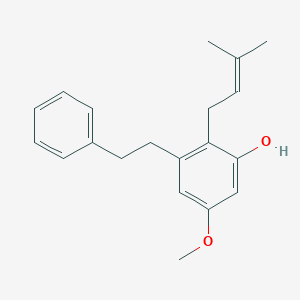
![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
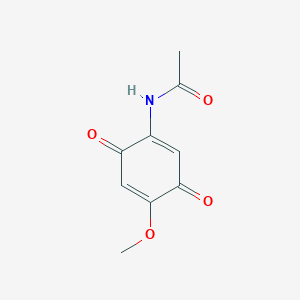
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
methanone](/img/structure/B14281915.png)

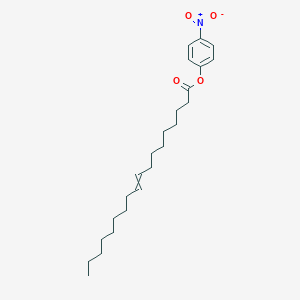
![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)

